molecular formula C6H9ClO3 B14505957 1-Chloro-3-hydroxypropan-2-yl prop-2-enoate CAS No. 63348-73-2

1-Chloro-3-hydroxypropan-2-yl prop-2-enoate

Cat. No.: B14505957
CAS No.: 63348-73-2
M. Wt: 164.59 g/mol
InChI Key: IEJHKDXEIYNWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-hydroxypropan-2-yl prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-chloro-1,2-propanediol with acrylic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-Chloro-3-hydroxypropan-2-yl prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-hydroxypropan-2-yl prop-2-enoate involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and ester groups can undergo oxidation and reduction reactions. These interactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-hydroxypropan-2-yl prop-2-enoate
  • 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate
  • 1-Chloro-3-hydroxybutan-2-yl prop-2-enoate

Uniqueness

1-Chloro-3-hydroxypropan-2-yl prop-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a chloro and hydroxy group allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

63348-73-2

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) prop-2-enoate

InChI

InChI=1S/C6H9ClO3/c1-2-6(9)10-5(3-7)4-8/h2,5,8H,1,3-4H2

InChI Key

IEJHKDXEIYNWLE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(CO)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.